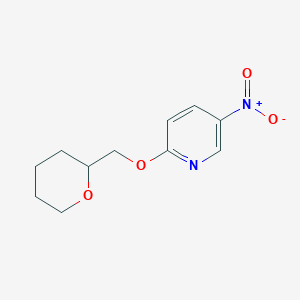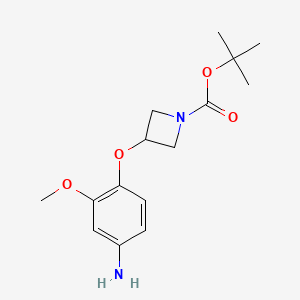
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids in peptide synthesis, allowing for the selective formation of peptide bonds . The Boc group can be removed under mild acidic conditions without affecting the rest of the molecule, making it a staple in peptide chemistry.
Ionic Liquid Formation
The compound is involved in the creation of room-temperature ionic liquids derived from Boc-protected amino acids. These ionic liquids have potential applications in organic synthesis as they can act as solvents or reagents that facilitate or improve chemical reactions .
Organic Catalysis
In organic synthesis, the compound can be used as a starting material for organocatalyzed reactions. It has been applied in the synthesis of complex molecules like pyrano[2,3-c]pyrrole derivatives, showcasing its versatility in chemical transformations .
Wirkmechanismus
Target of Action
It’s known that azetidine derivatives are widely used in medicinal chemistry and have been associated with various biological activities .
Mode of Action
It’s known that the compound is an important intermediate used in the synthesis of irak-4 inhibitors . IRAK-4 is a kinase involved in the signal transduction of innate immune responses, and its inhibition can be beneficial in treating autoimmune diseases.
Biochemical Pathways
The compound, as an intermediate, plays a crucial role in the synthesis of IRAK-4 inhibitors . These inhibitors can block the signal transduction of innate immune responses, affecting the biochemical pathways involved in inflammation and immune response.
Pharmacokinetics
The compound’s solubility in dmso, methanol, and water suggests that it may have good bioavailability .
Result of Action
The compound, as an intermediate in the synthesis of IRAK-4 inhibitors, contributes to the overall effect of these inhibitors. By inhibiting IRAK-4, these compounds can potentially suppress the innate immune response, which could be beneficial in the treatment of autoimmune diseases .
Action Environment
The compound’s stability and efficacy can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy can also be affected by factors such as pH and the presence of other substances in the environment.
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(18)17-8-11(9-17)20-12-6-5-10(16)7-13(12)19-4/h5-7,11H,8-9,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWSZTNZWXEFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676471 | |
| Record name | tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |
CAS RN |
960401-42-7 | |
| Record name | tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


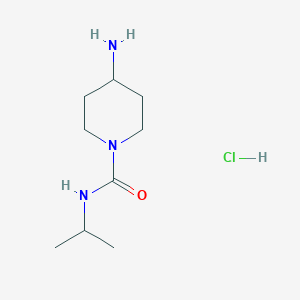
![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
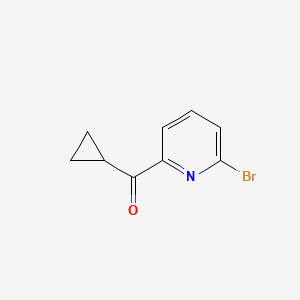


![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
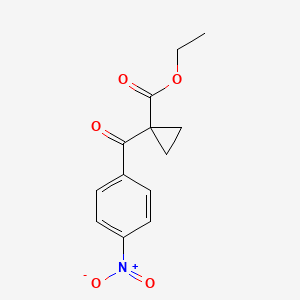
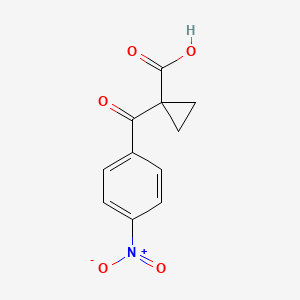

![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)
